[(1R,2S,5R,6S,7S,8R,9S,10S,11R)-10-acetyloxy-6,7,9,18-tetrahydroxy-12,12-dimethyl-17-oxapentacyclo[7.6.2.15,8.01,11.02,8]octadecan-6-yl]methyl acetate
Overview
Description
[(1R,2S,5R,6S,7S,8R,9S,10S,11R)-10-acetyloxy-6,7,9,18-tetrahydroxy-12,12-dimethyl-17-oxapentacyclo[7.6.2.15,8.01,11.02,8]octadecan-6-yl]methyl acetate is a naturally occurring labiate diterpene, primarily found in plants of the genus Rabdosia (Lamiaceae). This compound has been traditionally used in Chinese herbal medicine to treat inflammation and fever. It has gained scientific interest due to its potential anti-inflammatory and antitumor properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [(1R,2S,5R,6S,7S,8R,9S,10S,11R)-10-acetyloxy-6,7,9,18-tetrahydroxy-12,12-dimethyl-17-oxapentacyclo[7.6.2.15,8.01,11.02,8]octadecan-6-yl]methyl acetate involves multiple steps, starting from simpler diterpenoid precursors. The key steps include:
Oxidation: Introduction of hydroxyl groups at specific positions.
Cyclization: Formation of the characteristic kaurane skeleton.
Acetylation: Addition of acetate groups to enhance stability and solubility.
Industrial Production Methods: Industrial production of this compound is typically achieved through extraction from Rabdosia species. The process involves:
Harvesting: Collection of leaves and stems from Rabdosia plants.
Extraction: Use of solvents like ethanol or ethyl acetate to extract the diterpenoids.
Purification: Techniques such as column chromatography to isolate this compound
Chemical Reactions Analysis
Types of Reactions: [(1R,2S,5R,6S,7S,8R,9S,10S,11R)-10-acetyloxy-6,7,9,18-tetrahydroxy-12,12-dimethyl-17-oxapentacyclo[7.6.2.15,8.01,11.02,8]octadecan-6-yl]methyl acetate undergoes various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to carbonyl groups.
Reduction: Reduction of carbonyl groups back to hydroxyl groups.
Substitution: Replacement of hydroxyl groups with other functional groups.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Acetic anhydride for acetylation.
Major Products:
Oxidation: Formation of ketones and aldehydes.
Reduction: Regeneration of alcohols.
Substitution: Formation of esters and ethers
Scientific Research Applications
[(1R,2S,5R,6S,7S,8R,9S,10S,11R)-10-acetyloxy-6,7,9,18-tetrahydroxy-12,12-dimethyl-17-oxapentacyclo[7.6.2.15,8.01,11.02,8]octadecan-6-yl]methyl acetate has a wide range of scientific research applications:
Chemistry: Used as a model compound to study diterpenoid synthesis and reactivity.
Biology: Investigated for its role in modulating inflammatory pathways.
Medicine: Potential therapeutic agent for inflammatory diseases and cancer.
Industry: Used in the development of natural product-based pharmaceuticals
Mechanism of Action
[(1R,2S,5R,6S,7S,8R,9S,10S,11R)-10-acetyloxy-6,7,9,18-tetrahydroxy-12,12-dimethyl-17-oxapentacyclo[7.6.2.15,8.01,11.02,8]octadecan-6-yl]methyl acetate exerts its effects by inhibiting the production of inflammatory mediators such as tumor necrosis factor. It binds to specific receptors on the surface of cells, preventing the activation of signaling pathways that lead to inflammation. Additionally, it inhibits the release of histamine from mast cells, further reducing inflammation .
Comparison with Similar Compounds
Oridonin: Another diterpenoid from Rabdosia species with similar anti-inflammatory properties.
Ponicidin: Known for its antitumor activity.
Maoyerabdosin: Exhibits cytotoxic effects against cancer cells.
Uniqueness of [(1R,2S,5R,6S,7S,8R,9S,10S,11R)-10-acetyloxy-6,7,9,18-tetrahydroxy-12,12-dimethyl-17-oxapentacyclo[7.6.2.15,8.01,11.02,8]octadecan-6-yl]methyl acetate: this compound is unique due to its specific molecular structure, which allows it to effectively inhibit multiple inflammatory pathways. Its dual action of inhibiting both tumor necrosis factor production and histamine release sets it apart from other similar compounds .
Properties
IUPAC Name |
[(1R,2S,5R,6S,7S,8R,9S,10S,11R)-10-acetyloxy-6,7,9,18-tetrahydroxy-12,12-dimethyl-17-oxapentacyclo[7.6.2.15,8.01,11.02,8]octadecan-6-yl]methyl acetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H36O9/c1-12(25)31-11-22(29)14-6-7-15-21-9-5-8-20(3,4)16(21)18(33-13(2)26)24(30,32-10-21)23(15,17(14)27)19(22)28/h14-19,27-30H,5-11H2,1-4H3/t14-,15+,16-,17?,18+,19-,21-,22-,23-,24-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QVVHQFHGOUAXTG-NERXGCNGSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1(C2CCC3C45CCCC(C4C(C(C3(C2O)C1O)(OC5)O)OC(=O)C)(C)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OC[C@]1([C@@H]2CC[C@H]3[C@]45CCCC([C@H]4[C@@H]([C@]([C@@]3([C@@H]1O)C2O)(OC5)O)OC(=O)C)(C)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H36O9 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00907969 | |
Record name | 7,14,15,16-Tetrahydroxy-7,20-epoxykaurane-6,17-diyl diacetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00907969 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
468.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
102641-82-7 | |
Record name | Rabdophyllin H | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0102641827 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 7,14,15,16-Tetrahydroxy-7,20-epoxykaurane-6,17-diyl diacetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00907969 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is Rabdophyllin H and where is it found?
A1: Rabdophyllin H is a kaurane-type diterpenoid isolated from the dry leaves of the Isodon macrophylla (formerly known as Rabdosia macrophylla) plant. [, ] This plant is known for containing various diterpenoids with potential biological activities.
Q2: What is the molecular formula and structure of Rabdophyllin H?
A2: Rabdophyllin H has a molecular formula of C24H36O9 and a molecular weight of 468.5. [] Its structure has been elucidated using spectroscopic data and X-ray crystallography. The crystal structure belongs to the monoclinic system, space group C2. []
Q3: What are the reported biological activities of Rabdophyllin H?
A3: Rabdophyllin H has shown in vitro cytotoxicity against QGY-7703 Heptoma cells. [] This suggests potential antitumor activity, although further research is needed to confirm this and explore its mechanism of action.
Q4: What are the potential research directions for Rabdophyllin H?
A4: Future research could focus on:
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.